molecular formula C19H17NO5 B11050301 5-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2-oxazole

5-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B11050301
M. Wt: 339.3 g/mol
InChI Key: CXPSBTZKZXYZNU-UHFFFAOYSA-N
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Description

4-[5-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-isoxazolyl]phenyl methyl ether is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an isoxazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-isoxazolyl]phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

    Isoxazole Ring Formation: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The final coupling of the benzodioxin and isoxazole intermediates can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-[5-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-isoxazolyl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The isoxazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique structural features.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 4-[5-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-isoxazolyl]phenyl methyl ether depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzodioxin and isoxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-isoxazolyl]phenyl methyl ether: Lacks the methoxy group, which may affect its binding affinity and electronic properties.

    4-[5-(8-Methoxy-1,4-benzodioxin-6-yl)-4-isoxazolyl]phenyl methyl ether: Lacks the dihydro component, which may influence its stability and reactivity.

Uniqueness

The presence of the methoxy group and the dihydro component in 4-[5-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-isoxazolyl]phenyl methyl ether makes it unique in terms of its electronic properties and potential biological activity. These features can enhance its interactions with biological targets and improve its solubility and stability.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H17NO5/c1-21-14-5-3-12(4-6-14)15-11-20-25-18(15)13-9-16(22-2)19-17(10-13)23-7-8-24-19/h3-6,9-11H,7-8H2,1-2H3

InChI Key

CXPSBTZKZXYZNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC4=C(C(=C3)OC)OCCO4

Origin of Product

United States

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